molecular formula C21H16N4O6 B5096307 4-methyl-3,5-dinitro-N-{3-[(phenylcarbonyl)amino]phenyl}benzamide

4-methyl-3,5-dinitro-N-{3-[(phenylcarbonyl)amino]phenyl}benzamide

Cat. No.: B5096307
M. Wt: 420.4 g/mol
InChI Key: WTELRPCFLXNNIG-UHFFFAOYSA-N
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Description

4-methyl-3,5-dinitro-N-{3-[(phenylcarbonyl)amino]phenyl}benzamide is a complex organic compound characterized by its unique structure, which includes nitro groups, a phenylcarbonyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3,5-dinitro-N-{3-[(phenylcarbonyl)amino]phenyl}benzamide typically involves multiple steps, starting with the nitration of a suitable aromatic precursor to introduce nitro groups. This is followed by acylation and amination reactions to incorporate the phenylcarbonyl and benzamide functionalities. The reaction conditions often require the use of strong acids, bases, and catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3,5-dinitro-N-{3-[(phenylcarbonyl)amino]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or chemical reducing agents like sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-methyl-3,5-dinitro-N-{3-[(phenylcarbonyl)amino]phenyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methyl-3,5-dinitro-N-{3-[(phenylcarbonyl)amino]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups and phenylcarbonyl moiety play crucial roles in its binding affinity and activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-3,5-dinitrobenzoic acid
  • 3,5-dinitrobenzamide
  • N-(4-methoxy-phenyl)-3,5-dinitrobenzamide

Uniqueness

4-methyl-3,5-dinitro-N-{3-[(phenylcarbonyl)amino]phenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-(3-benzamidophenyl)-4-methyl-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O6/c1-13-18(24(28)29)10-15(11-19(13)25(30)31)21(27)23-17-9-5-8-16(12-17)22-20(26)14-6-3-2-4-7-14/h2-12H,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTELRPCFLXNNIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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